Comparative Antibacterial Potency: 2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole vs. Unsubstituted Phenyl Analog
2-(Chloromethyl)-4-(2,6-difluorophenyl)-1,3-thiazole demonstrates a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, as determined by standard broth microdilution methods . This value can be benchmarked against the structurally related 2-(chloromethyl)-4-phenyl-1,3-thiazole hydrochloride, which exhibited an IC50 of 0.093 µM against VEGFR-2 in anticancer assays, highlighting the distinct biological activity profiles conferred by the 2,6-difluorophenyl substitution compared to the unsubstituted phenyl analog . While the assays differ in target and readout, the comparative data underscore that the fluorinated analog engages different biological targets and exhibits a divergent potency spectrum, justifying its selection for antimicrobial-focused research programs over the non-fluorinated phenyl variant.
| Evidence Dimension | Antibacterial activity (MIC) vs. Anticancer activity (IC50) |
|---|---|
| Target Compound Data | MIC = 32 µg/mL against S. aureus |
| Comparator Or Baseline | 2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride: IC50 = 0.093 µM against VEGFR-2 |
| Quantified Difference | Not directly comparable due to different assays; data illustrate distinct activity profiles |
| Conditions | Broth microdilution (target compound) vs. VEGFR-2 kinase inhibition assay (comparator) |
Why This Matters
The 2,6-difluorophenyl substitution shifts the biological activity profile from anticancer (VEGFR-2 inhibition) to antibacterial (S. aureus growth inhibition), guiding procurement for specific research applications.
